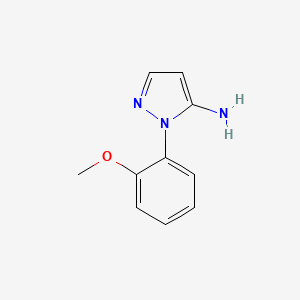

1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Core in Contemporary Chemical Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This is attributed to its presence in numerous compounds with diverse and significant pharmacological activities. Pyrazole-containing molecules have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.gov

The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical properties and biological activity. This structural flexibility is a key reason for its prominence in drug discovery and materials science. The investigation of novel pyrazole derivatives continues to be a vibrant area of research, with the aim of developing new therapeutic agents and functional materials.

Overview of Aromatic Amines in Complex Molecular Architectures

Aromatic amines are fundamental components in the construction of complex molecular architectures. uni.lu The amino group, when attached to an aromatic ring, significantly influences the electronic properties of the molecule, acting as a potent electron-donating group. This electronic nature makes aromatic amines key intermediates in a multitude of organic reactions, including electrophilic substitution and the formation of azo compounds.

Their ability to form stable bonds and participate in various coupling reactions makes them invaluable in the synthesis of pharmaceuticals, dyes, and polymers. The strategic incorporation of aromatic amine moieties into larger molecules can impart specific functionalities and properties, highlighting their importance in the design of new materials and bioactive compounds.

Research Rationale for Investigating 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

The scientific interest in this compound stems from the synergistic combination of its constituent chemical moieties: a pyrazole core, an aromatic amine, and a methoxyphenyl group. The pyrazole scaffold, as previously discussed, is a well-established pharmacophore. The presence of an amino group at the 5-position of the pyrazole ring is a common feature in many biologically active compounds. nih.gov

Furthermore, the methoxyphenyl group is known to be involved in the biological activity of numerous compounds, potentially by influencing their binding to biological targets and their metabolic stability. nih.govbohrium.com Research into methoxyphenyl-substituted pyrazoles has indicated potential anticancer and anti-inflammatory activities. nih.govnih.gov The specific placement of the methoxy (B1213986) group at the ortho position of the phenyl ring in this compound introduces a unique steric and electronic environment that could lead to novel pharmacological profiles. The investigation of this particular compound is therefore driven by the prospect of discovering new therapeutic agents with improved efficacy and selectivity.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 687602-32-0 |

Synthesis and Characterization

The synthesis of 1-aryl-1H-pyrazol-5-amines, including this compound, can be achieved through various synthetic routes. A common and efficient method involves the microwave-assisted reaction of an appropriate α-cyanoketone or 3-aminocrotononitrile (B73559) with an aryl hydrazine (B178648) in an acidic aqueous medium. bohrium.comrsc.org This approach is favored for its efficiency, reduced reaction times, and use of environmentally benign solvents. rsc.org

Characterization of the synthesized compound is typically performed using a combination of spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the protons on the pyrazole ring, the amine protons, and the methoxy protons. |

| ¹³C NMR | The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. |

| Mass Spectrometry | This technique would confirm the molecular weight of the compound. |

| IR Spectroscopy | The infrared spectrum would show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and pyrazole rings, and C-O stretching of the methoxy group. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-8(9)13-10(11)6-7-12-13/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHDBLDQJKSCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 1 2 Methoxyphenyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine identifies the pyrazole (B372694) ring as the primary site for disconnection. The most common and effective strategy for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net

Applying this to the target molecule, the key disconnection is made across the N1-C5 and C3-C4 bonds of the pyrazole ring. This approach leads to two primary precursors: (2-methoxyphenyl)hydrazine (B95994) and a suitable three-carbon synthon possessing the required functional groups to form the 5-amino-substituted pyrazole.

Figure 1: Retrosynthetic Disconnection of this compound

Precursor Identification and Synthesis Pathways

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are:

(2-Methoxyphenyl)hydrazine: This is a commercially available substituted hydrazine.

A three-carbon synthon: A versatile precursor for the remaining part of the pyrazole ring is a β-ketonitrile, such as 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or its derivatives. nih.gov Another viable precursor is a β-aminonitrile, like 3-aminocinnamonitrile, which can be synthesized from the base-catalyzed reaction of a benzoylacetonitrile (B15868) and acetonitrile. beilstein-journals.org

The primary synthetic pathway involves the condensation of (2-methoxyphenyl)hydrazine with a suitable β-functionalized nitrile. The most versatile method for the synthesis of 5-aminopyrazoles is the reaction of β-ketonitriles with hydrazines. nih.gov This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired 5-aminopyrazole. nih.gov

An alternative pathway could involve the use of malononitrile (B47326) dimer and an appropriate aldehyde, followed by reaction with the hydrazine derivative, although the sequence of these reactions can lead to different products. nih.gov

Regioselectivity and Chemo-selectivity in Synthetic Approaches

The reaction between an unsymmetrical 1,3-dielectrophile and a substituted hydrazine can potentially lead to the formation of two regioisomers. In the synthesis of this compound from (2-methoxyphenyl)hydrazine and a β-ketonitrile, the regioselectivity is a critical consideration.

The generally accepted mechanism involves the initial nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine (the NH2 group) onto the carbonyl carbon of the β-ketonitrile to form a hydrazone. nih.gov Subsequent intramolecular cyclization occurs via the attack of the other nitrogen atom onto the nitrile carbon. This sequence typically leads to the formation of the 1,5-disubstituted pyrazole as the major product.

The regioselectivity can be influenced by reaction conditions such as pH. For instance, in the cyclization of hydrazones with enols, acidic conditions can favor one regioisomer, while basic conditions can completely revert the regioselectivity. nih.gov

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Influence on Regioselectivity |

| Nature of Hydrazine | The electronic and steric properties of the substituent on the hydrazine can influence which nitrogen atom is more nucleophilic. |

| Nature of 1,3-Dielectrophile | The reactivity of the two electrophilic centers in the three-carbon synthon plays a crucial role. |

| Reaction Conditions (pH) | Acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl and nitrile groups, thereby directing the cyclization pathway. nih.gov |

Chemo-selectivity is also important, particularly when the precursors contain other reactive functional groups. The reaction conditions must be chosen to favor the desired pyrazole formation over potential side reactions.

Novel Synthetic Approaches and Catalyst Development

Recent research in pyrazole synthesis has focused on the development of more efficient, environmentally friendly, and economically viable methods. These novel approaches often employ multicomponent reactions, alternative energy sources, and innovative catalytic systems.

Green Chemistry Principles in Synthetic Optimization

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. researchgate.net Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with water or employing solvent-free conditions significantly reduces the environmental impact. One-pot syntheses of N-aryl-5-aminopyrazoles from anilines have been developed in entirely aqueous conditions. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in pyrazole synthesis.

Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Various solid acid catalysts, phase transfer catalysts, and even biocatalysts are being explored for pyrazole synthesis. For instance, laccase has been used for the C-4 arylation of 5-aminopyrazoles under mild conditions.

Table 2: Green Synthetic Approaches for Pyrazole Derivatives

| Green Approach | Description | Advantages |

| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, low cost, readily available. nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave energy to heat the reaction mixture. | Faster reaction times, higher yields, improved purity. |

| Catalysis | Employing catalysts to enhance reaction efficiency. | Lower energy requirements, increased selectivity, potential for catalyst recycling. researchgate.net |

High-Yield and High-Purity Synthetic Protocols

The development of high-yield and high-purity synthetic protocols is crucial for the practical application of this compound. Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, often offer high atom economy and procedural simplicity, leading to high yields. For example, the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative can efficiently produce substituted pyrazoles. researchgate.net

Optimization of reaction parameters such as temperature, reaction time, and catalyst loading is essential to maximize the yield and purity of the desired product. The use of solid-phase synthesis has also been reported for the preparation of 5-aminopyrazoles, which can facilitate purification and lead to high-purity products. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

The formation of the 1,5-disubstituted pyrazole ring from the reaction of a substituted hydrazine and a β-ketonitrile proceeds through a well-established mechanism. nih.gov

The key steps are:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal amino group of (2-methoxyphenyl)hydrazine on the carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form the corresponding hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile and attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization leads to the formation of a five-membered ring intermediate.

Tautomerization: The cyclic intermediate undergoes tautomerization to form the aromatic this compound.

Reaction Intermediates and Transition State Analysis

The synthesis of this compound typically proceeds through the condensation reaction between (2-methoxyphenyl)hydrazine and a β-ketonitrile, such as 3-oxopropanenitrile or a related derivative. This reaction is a classic example of pyrazole synthesis and involves a sequence of well-defined reaction intermediates and transition states. While specific experimental data for this exact molecule is limited in publicly available literature, a robust mechanistic pathway can be elucidated from extensive studies on analogous 5-aminopyrazole syntheses. nih.gov

The next phase of the reaction involves the intramolecular cyclization of the hydrazone intermediate. This step is characterized by the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carbon atom of the nitrile group. This cyclization proceeds through a distinct transition state, the geometry and energy of which are crucial in determining the reaction rate.

| Step | Description | Key Species |

| 1 | Nucleophilic attack | (2-methoxyphenyl)hydrazine, β-ketonitrile |

| 2 | Dehydration | Tetrahedral Intermediate |

| 3 | Formation of Hydrazone | Hydrazone Intermediate |

| 4 | Intramolecular Cyclization | Transition State |

| 5 | Proton Transfer | Cyclized Intermediate |

| 6 | Aromatization | This compound |

Kinetic Studies of Formation Reactions

The rate-determining step in pyrazole formation can shift depending on the pH. researchgate.net In acidic conditions, the dehydration of the initial tetrahedral intermediate to form the hydrazone can be the slowest step. Conversely, under neutral or basic conditions, the final intramolecular cyclization of the hydrazone intermediate is often the rate-determining step. This is because the nucleophilicity of the attacking nitrogen atom in the cyclization step is pH-dependent.

The electronic properties of the substituents on both the arylhydrazine and the β-ketonitrile play a crucial role in the reaction kinetics. Electron-donating groups on the arylhydrazine, such as the methoxy (B1213986) group in (2-methoxyphenyl)hydrazine, can increase the nucleophilicity of the hydrazine nitrogens, thereby accelerating the initial attack on the carbonyl group. Conversely, electron-withdrawing groups on the β-ketonitrile can enhance the electrophilicity of the carbonyl carbon, also leading to an increased reaction rate. Hammett plots from studies on related reactions have been used to quantify these substituent effects, with the reaction constant (ρ) providing a measure of the sensitivity of the reaction rate to electronic effects. researchgate.net

A hypothetical kinetic study for the formation of this compound could yield data similar to that presented in the table below, which is based on analogous systems. This data illustrates the dependence of the observed rate constant (k_obs) on the concentration of the reactants.

| [ (2-methoxyphenyl)hydrazine ] (M) | [ β-ketonitrile ] (M) | k_obs (s⁻¹) |

| 0.01 | 0.1 | 0.005 |

| 0.02 | 0.1 | 0.010 |

| 0.01 | 0.2 | 0.010 |

This hypothetical data would be consistent with a second-order rate law: Rate = k [ (2-methoxyphenyl)hydrazine ] [ β-ketonitrile ].

Furthermore, the activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), could be determined by studying the reaction at different temperatures and applying the Arrhenius equation. Such studies on related pyrazole syntheses have provided valuable information on the energy profile of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Methoxyphenyl 1h Pyrazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete picture of the molecule's atomic framework and connectivity can be assembled.

The ¹H and ¹³C NMR spectra of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine provide the initial and most critical data regarding the electronic environment of each proton and carbon atom. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the magnetic shielding experienced by each nucleus, which is highly sensitive to the local chemical structure.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the pyrazole (B372694) ring, the methoxyphenyl group, the amine group, and the methoxy (B1213986) substituent. The protons of the 2-methoxyphenyl ring typically appear as a complex multiplet system due to spin-spin coupling between adjacent protons. The two protons on the pyrazole ring exhibit distinct chemical shifts, with the proton at the C4 position appearing as a doublet and the proton at the C3 position as a doublet. The amine (NH₂) protons often present as a broad singlet, a characteristic that can be influenced by solvent, concentration, and temperature due to chemical exchange and hydrogen bonding. The methoxy (OCH₃) protons are readily identified as a sharp singlet in the upfield region of the spectrum.

Complementary to the proton spectrum, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The number of unique signals confirms the molecular symmetry. The carbons of the methoxyphenyl and pyrazole rings resonate in the aromatic region (typically 100-160 ppm). The methoxy carbon signal is found further upfield (around 55-60 ppm). The specific chemical shifts are influenced by the electronic effects of the substituents; for instance, the C5 carbon bearing the amino group and the C2' carbon of the phenyl ring attached to the methoxy group show shifts indicative of electron-donating effects.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound in CDCl₃.

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.55 | d | H-3 |

| 7.40 | td | H-4' |

| 7.32 | dd | H-6' |

| 7.05 | td | H-5' |

| 6.98 | dd | H-3' |

| 6.10 | d | H-4 |

| 4.50 | br s | NH₂ |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 154.5 | C-2' |

| 152.0 | C-5 |

| 141.0 | C-3 |

| 131.0 | C-4' |

| 128.5 | C-1' |

| 126.0 | C-6' |

| 121.0 | C-5' |

| 111.5 | C-3' |

| 95.5 | C-4 |

While 1D NMR provides information about the chemical environments, 2D NMR experiments are essential for establishing the covalent framework of the molecule by revealing through-bond and through-space correlations between nuclei. science.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting adjacent protons on the methoxyphenyl ring (H-3' with H-4', H-4' with H-5', and H-5' with H-6'), confirming their sequence. A crucial correlation would also be observed between the pyrazole protons H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. youtube.com It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at δ 6.10 ppm would show a correlation to the carbon signal at δ 95.5 ppm, definitively assigning them as H-4 and C-4 of the pyrazole ring, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule. rsc.orgnih.gov Key HMBC correlations would include:

A correlation from the methoxy protons (OCH₃) to the C-2' carbon of the phenyl ring.

Correlations from the pyrazole proton H-4 to the pyrazole carbons C-3 and C-5.

A correlation from the phenyl proton H-6' to the pyrazole nitrogen (via ¹H-¹⁵N HMBC) or indirectly to the pyrazole carbons, confirming the attachment point of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A key NOESY correlation would be expected between the H-6' proton of the methoxyphenyl ring and the H-4 proton of the pyrazole ring, providing definitive evidence for the conformation of the molecule around the N1-C1' bond.

The bond connecting the methoxyphenyl ring to the pyrazole nitrogen atom is a single bond, allowing for rotation. This rotation can lead to different stable conformations (rotamers). Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. nih.gov

At room temperature, if the rotation around the N-C(aryl) bond is fast on the NMR timescale, the signals for the protons and carbons of the methoxyphenyl ring will appear sharp and averaged. However, as the temperature is lowered, the rate of this rotation decreases. If the energy barrier to rotation is sufficiently high, the exchange can be slowed to the point where distinct signals for the different rotamers might be observed. Alternatively, significant broadening of the aromatic signals, particularly H-6' and H-3', would occur as the sample is cooled towards the coalescence point, where the rate of exchange matches the frequency difference between the signals in the different conformations. researchgate.net Such studies would provide valuable thermodynamic data about the rotational energy barrier and the relative stability of the conformers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insight into molecular structure and intermolecular interactions like hydrogen bonding.

Each peak in a vibrational spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds. harvard.edu

N-H Vibrations: The amine group is a key feature. In the IR spectrum, the N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. Often, two distinct bands are present, corresponding to the asymmetric and symmetric stretching modes of the primary amine (NH₂).

C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹. The C-H stretching of the methyl group (OCH₃) is found just below 3000 cm⁻¹.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrazole and benzene (B151609) rings occur in the 1450-1620 cm⁻¹ region. These bands provide a characteristic fingerprint for the aromatic systems.

C-O Vibrations: The C-O stretching of the aryl-alkyl ether (the methoxy group) gives rise to a strong, characteristic band, typically around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker one near 1020-1040 cm⁻¹ (symmetric stretch).

Table 3: Representative Vibrational Mode Assignments for this compound.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3450, ~3350 | Asymmetric & Symmetric Stretch | N-H (Amine) |

| ~3060 | Stretch | C-H (Aromatic) |

| ~2950, ~2840 | Stretch | C-H (Methoxy) |

| ~1610 | Stretch | C=N (Pyrazole Ring) |

| ~1580, ~1500 | Stretch | C=C (Aromatic Rings) |

| ~1450 | Bend | N-H (Amine) |

| ~1250 | Asymmetric Stretch | C-O-C (Ether) |

In the solid state and in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds. The primary amine group can act as a hydrogen bond donor, while the pyrazole ring nitrogen (N2) can act as a hydrogen bond acceptor, leading to the formation of chains or dimers. mdpi.com

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule and for gaining insights into its structural intricacies through the analysis of fragmentation patterns.

Isotopic Pattern Analysis

The molecular formula of this compound is C10H11N3O, corresponding to a monoisotopic mass of 189.0902 u. The theoretical isotopic distribution for the molecular ion [M]+• has been calculated and is presented in Table 1. The most abundant peak corresponds to the monoisotopic mass (A), arising from the combination of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). The subsequent peaks (A+1, A+2, etc.) are due to the natural abundance of heavier isotopes, primarily ¹³C. The relative intensities of these isotopic peaks provide a characteristic signature that can be compared with experimental data to confirm the elemental composition.

Table 1: Theoretical Isotopic Distribution for C10H11N3O

| Ion | Mass (u) | Relative Intensity (%) |

|---|---|---|

| A | 189.0902 | 100.00 |

| A+1 | 190.0932 | 11.27 |

| A+2 | 191.0957 | 0.63 |

Proposed Fragmentation Mechanisms

While the experimental mass spectrum for this compound is not publicly available, a plausible fragmentation pathway under electron ionization (EI) can be proposed based on the known fragmentation patterns of pyrazole derivatives and related aromatic compounds. The fragmentation of the molecular ion (m/z 189) is expected to proceed through several key pathways initiated by the cleavage of the weakest bonds and the formation of stable fragments.

A primary fragmentation event is anticipated to be the cleavage of the N-N bond of the pyrazole ring, a common fragmentation route for N-arylpyrazoles. Another likely fragmentation involves the methoxy group on the phenyl ring. The loss of a methyl radical (•CH3) would lead to the formation of a stable radical cation at m/z 174. Subsequent loss of a molecule of carbon monoxide (CO) from this intermediate could then yield a fragment at m/z 146.

Furthermore, cleavage of the bond between the phenyl ring and the pyrazole nitrogen could generate a methoxyphenyl radical cation at m/z 107. The pyrazol-5-amine radical cation would have an m/z of 82. The methoxyphenyl cation can further fragment by losing a methyl radical to give a phenoxy cation at m/z 92, which can then lose CO to form a cyclopentadienyl (B1206354) cation at m/z 65.

A proposed fragmentation scheme is outlined in Table 2, referencing the mass spectrum of an isomeric compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine (C10H11N3), to support the fragmentation of the core pyrazole structure. nist.gov

Table 2: Proposed Key Fragment Ions of this compound

| m/z | Proposed Fragment Structure/Identity |

|---|---|

| 189 | [M]+• (Molecular Ion) |

| 174 | [M - •CH3]+ |

| 146 | [M - •CH3 - CO]+ |

| 107 | [C7H7O]+ |

| 82 | [C3H4N3]+ |

| 77 | [C6H5]+ |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure

UV-Vis and fluorescence spectroscopy provide valuable information about the electronic transitions within a molecule, offering insights into its electronic structure and the nature of its chromophores.

Chromophore Identification and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyrazole and methoxyphenyl rings. The primary chromophore is the entire conjugated system formed by the methoxyphenyl group attached to the pyrazole ring. The presence of the electron-donating amino (-NH2) and methoxy (-OCH3) groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylpyrazole.

The electronic transitions can be characterized as follows:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The extended conjugation between the phenyl and pyrazole rings will likely result in multiple absorption bands in the UV region.

n → π transitions:* The nitrogen atoms of the pyrazole ring and the oxygen of the methoxy group possess non-bonding electrons (n-electrons). Transitions of these electrons to antibonding π* orbitals are also possible. These transitions are typically of lower intensity and may be observed as shoulders on the main π → π* absorption bands.

Based on data for structurally similar aminopyrazoles and methoxy-substituted aromatic compounds, the main absorption bands for this compound are predicted to lie in the range of 250-350 nm.

Solvent Effects on Electronic Spectra

The position, intensity, and shape of the absorption and emission bands of a molecule can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For this compound, which possesses both electron-donating groups and a polar heterocyclic ring, significant solvatochromic effects are anticipated.

Absorption Spectra: In moving from nonpolar to polar solvents, a bathochromic (red) shift of the π → π* transition is generally expected. This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules. Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions with the solvent.

Fluorescence Spectra: The fluorescence emission is expected to show a more pronounced solvatochromic shift compared to the absorption. Following excitation, the molecule has time to reorient in the excited state, and the surrounding solvent molecules can also reorient to better stabilize the more polar excited state. This increased stabilization of the excited state prior to emission leads to a larger red shift in the fluorescence maximum in more polar solvents. This phenomenon is often indicative of an intramolecular charge transfer (ICT) character in the excited state.

A hypothetical representation of the expected solvatochromic shifts in different solvents is provided in Table 3.

Table 3: Predicted Absorption and Emission Maxima in Solvents of Varying Polarity

| Solvent | Polarity Index (ET(30)) | Predicted λ_abs (nm) | Predicted λ_em (nm) |

|---|---|---|---|

| n-Hexane | 31.0 | ~280 | ~340 |

| Dichloromethane | 40.7 | ~290 | ~365 |

| Acetonitrile | 45.6 | ~295 | ~380 |

| Methanol | 55.4 | ~300 | ~400 |

Crystallographic Analysis and Solid State Characteristics of 1 2 Methoxyphenyl 1h Pyrazol 5 Amine

Single-Crystal X-ray Diffraction Analysis

Conformational Analysis in the Crystalline State

Without a solved crystal structure, the specific conformation, including the dihedral angle between the 2-methoxyphenyl ring and the pyrazole (B372694) ring, cannot be discussed.

Supramolecular Architecture and Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding, etc.)

A description of the intermolecular interactions that govern the crystal packing is not possible without experimental diffraction data.

Polymorphism and Crystal Engineering Strategies

Identification and Characterization of Polymorphic Forms

There are no published studies identifying or characterizing any polymorphic forms of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine.

Factors Governing Crystal Packing and Lattice Energy

An analysis of the factors influencing crystal packing and the calculation of lattice energy is contingent on having a known crystal structure, which is not available.

Absence of Publicly Available Data on the Solid-State Reactivity and Phase Transitions of this compound

A thorough search of scientific literature and chemical databases has revealed a significant gap in the publicly available information regarding the solid-state chemistry of the compound this compound. Specifically, no detailed research findings, data tables, or comprehensive studies on its solid-state reactivity and phase transitions could be located.

While the synthesis and characterization of various pyrazole derivatives are extensively documented, the specific sub-field of solid-state analysis for this particular isomer, encompassing its behavior under varying temperature and pressure conditions, potential for polymorphic transformations, or reactivity in the absence of a solvent, remains unexplored in the available scientific record.

Consequently, it is not possible to provide an article on the crystallographic analysis and solid-state characteristics of this compound that includes the section "4.2.3. Solid-State Reactivity and Phase Transitions" with the required level of detail and scientific accuracy. The generation of such content would necessitate experimental data that has not been published.

Further empirical investigation using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), variable-temperature X-ray diffraction (VT-XRD), and solid-state NMR spectroscopy would be required to elucidate the solid-state reactivity and any potential phase transitions of this compound. Until such studies are conducted and their results published, this aspect of the material science of this compound will remain unknown.

Reactivity Profile and Mechanistic Organic Chemistry of 1 2 Methoxyphenyl 1h Pyrazol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) and Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a hallmark reaction for aromatic compounds. In 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine, both the pyrazole and the phenyl rings are susceptible to electrophilic attack, with the regiochemical outcome dictated by the powerful directing effects of the existing substituents.

Regioselectivity and Electronic Effects of Substituents

The pyrazole ring is an electron-rich heterocycle, and its reactivity towards electrophiles is significantly enhanced by the substituents present in this compound. The C5-amino group is a potent activating group, donating electron density to the ring via a resonance effect (+R). Similarly, the N1-aryl substituent also increases the electron density of the pyrazole system. This synergistic activation makes the C4 position of the pyrazole ring highly nucleophilic and the primary site for electrophilic attack. nih.govbeilstein-journals.org

On the phenyl ring, the methoxy (B1213986) group (-OCH₃) is a strong activating, ortho, para-directing substituent due to its +R effect. The pyrazolyl group at C2' also influences the regioselectivity. Electrophilic attack on the phenyl ring is therefore directed to the positions ortho and para to the methoxy group. Given that the C2' position is occupied, substitution is most likely to occur at the C4' and C6' positions.

| Aromatic Ring | Key Substituents | Electronic Effect | Predicted Site of Substitution | Rationale |

|---|---|---|---|---|

| Pyrazole | 5-NH₂ 1-(2-Methoxyphenyl) | Strongly activating (+R) Activating (+R) | C4 | The C4 position is strongly activated by the synergistic electron-donating effects of the amino and N-aryl groups, making it the most electron-rich and sterically accessible site. |

| Phenyl | 2'-OCH₃ 1'-Pyrazolyl | Strongly activating (+R), ortho, para-directing To be determined | C4' and C6' | The powerful ortho, para-directing methoxy group activates the ring, making the positions para (C4') and ortho (C6') to it the most favorable for electrophilic attack. |

Catalytic Approaches to Derivatization

Modern synthetic chemistry employs various catalytic methods to achieve selective functionalization of heterocyclic cores. For 5-aminopyrazoles, these approaches offer mild and efficient alternatives to traditional methods.

Palladium-Catalyzed Cross-Coupling: Direct arylation at the C4 position can be achieved using palladium catalysis. These reactions typically couple the pyrazole with aryl halides. Although direct C-H functionalization is advancing, a common strategy involves pre-functionalization, such as halogenation of the C4 position, followed by Suzuki or other cross-coupling reactions. nih.govnih.gov

Enzymatic Catalysis: A notable green chemistry approach involves the laccase-mediated arylation of 5-aminopyrazoles at the C4 position. nih.gov This method utilizes catechols as arylating agents and proceeds under mild conditions, offering high chemoselectivity without the need for protecting the amine group, which can otherwise lead to competitive N-arylation. nih.gov

Copper-Promoted C-H/N-H Coupling: Copper-catalyzed reactions have been developed for the dimerization of 5-aminopyrazoles, leading to the formation of pyrazole-fused pyridazines through direct C4-H/N-H bond coupling. mdpi.com This highlights the reactivity of the C4-H bond under oxidative, metal-catalyzed conditions.

Nucleophilic Reactions Involving the Amine and Pyrazole Nitrogen Centers

The presence of multiple nitrogen atoms makes this compound a potent polyfunctional nucleophile. The primary sites for nucleophilic attack are the exocyclic 5-amino group and the pyridine-like N2 atom of the pyrazole ring. The reactivity order generally places the exocyclic amino group as the most nucleophilic site. nih.govbeilstein-journals.org

Acylation, Alkylation, and Condensation Reactions

The nucleophilic centers readily participate in a variety of bond-forming reactions.

Acylation: The exocyclic amino group can be easily acylated with acyl chlorides or anhydrides to form the corresponding N-acyl-5-aminopyrazole derivatives. This reaction is a common method for functionalizing the amino group. nih.gov

Alkylation: Similar to acylation, the amino group can be alkylated. Asymmetric aminoalkylation of 5-aminopyrazoles has been achieved using organocatalysis, demonstrating the potential for creating chiral derivatives. researchgate.net

Condensation Reactions: 5-Aminopyrazoles are exceptionally useful building blocks for the synthesis of fused heterocyclic systems. They react with 1,3-bielectrophilic compounds, such as β-dicarbonyls, α,β-unsaturated ketones, and enaminones, to construct bicyclic pyrazoloazines. beilstein-journals.orgnih.gov These reactions are fundamental to medicinal chemistry for creating diverse molecular scaffolds.

| Reactant Type | Example Reagent | Resulting Fused System | Mechanism Notes |

|---|---|---|---|

| β-Dicarbonyl Compound | Acetylacetone | Pyrazolo[1,5-a]pyrimidine (B1248293) | Reaction involves the exocyclic NH₂ and the endocyclic N2 atom attacking the two carbonyl centers. beilstein-journals.orgnih.gov |

| α,β-Unsaturated Ketone | Chalcone | Pyrazolo[3,4-b]pyridine | Involves Michael addition of the C4 carbon followed by condensation of the NH₂ group with the carbonyl. mdpi.com |

| Enaminone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Pyrazolo[3,4-b]pyridine | Reaction proceeds via cyclocondensation between the C4-H and the 5-NH₂ group of the pyrazole with the enaminone. nih.govbeilstein-journals.org |

Proton Transfer Equilibria and Basicity Studies

The basicity of the pyrazole ring is attributed to the lone pair of electrons on the sp²-hybridized, pyridine-like N2 atom. This nitrogen can readily accept a proton. The basicity of this compound is significantly influenced by its substituents. Both the 5-amino group and the 1-(2-methoxyphenyl) group are electron-donating, which increases the electron density on the pyrazole ring and enhances the basicity of the N2 atom. Consequently, this compound is expected to be more basic than unsubstituted pyrazole.

| Compound | Substituent(s) | Effect on Basicity | Predicted Basicity Trend |

|---|---|---|---|

| Pyrazole | - | Baseline | Least Basic |

| 1-Phenylpyrazole | 1-Phenyl | Electron-donating (resonance) | More basic than pyrazole |

| This compound | 1-(2-Methoxyphenyl), 5-Amino | Strongly electron-donating | Most Basic |

Cycloaddition Reactions and Heterocyclic Transformations

While the pyrazole ring itself is typically formed via [3+2] cycloaddition reactions, its aromatic stability means it does not readily participate in further cycloadditions like the Diels-Alder reaction. beilstein-journals.orgnih.gov Instead, the most significant transformations involving this compound are intramolecular cyclizations and condensation reactions that lead to the formation of fused heterocyclic systems, as detailed in section 5.2.1.

These transformations are crucial for building molecular complexity and are central to the utility of 5-aminopyrazoles in medicinal chemistry. The specific fused system formed depends on the nature of the co-reactant.

Synthesis of Pyrazolo[1,5-a]pyrimidines: This is a very common transformation achieved by reacting 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. The reaction proceeds via condensation, forming a six-membered pyrimidine (B1678525) ring fused to the pyrazole core. rsc.orgmdpi.com For a 1-substituted-5-aminopyrazole, the reaction involves the exocyclic 5-amino group and the endocyclic N2 atom. beilstein-journals.org

Synthesis of Pyrazolo[3,4-b]pyridines: These isomers are typically formed when 5-aminopyrazoles react with α,β-unsaturated carbonyl compounds or through multicomponent reactions involving an aldehyde and a compound with an active methylene (B1212753) group. nih.govmdpi.com This annulation involves the 5-amino group and the C4 carbon of the pyrazole ring, forming a fused pyridine (B92270) ring. nih.govbeilstein-journals.org The regioselectivity between forming a pyrazolo[1,5-a]pyrimidine versus a pyrazolo[3,4-b]pyridine can sometimes be controlled by the choice of reactants and reaction conditions. researchgate.net

| Fused Heterocycle | Required Co-Reactant Class | Participating Atoms from Pyrazole Core | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 1,3-Dielectrophiles (e.g., β-diketones, β-ketoesters) | Exocyclic N (from NH₂) and Endocyclic N2 | beilstein-journals.orgnih.gov |

| Pyrazolo[3,4-b]pyridine | 1,3-Dielectrophiles (e.g., α,β-unsaturated ketones, enaminones) | Exocyclic N (from NH₂) and C4 | nih.govmdpi.com |

Tautomerism and Isomerization Studies

Tautomerism is a key structural aspect of pyrazol-5-amines, influencing their reactivity and spectroscopic properties. For this compound, the primary tautomeric equilibrium to consider is the prototropic tautomerism involving the exocyclic amino group and the pyrazole ring.

This compound can exist in two principal tautomeric forms: the amino form and the imino form. This equilibrium is a type of amine-imine tautomerism.

Amino Tautomer: this compound

Imino Tautomer: 1-(2-methoxyphenyl)-2,5-dihydro-1H-pyrazol-5-imine

In the vast majority of cases for N-substituted pyrazol-5-amines, the amino tautomer is significantly more stable and is the predominant, if not exclusive, form observed under normal conditions. The stability of the amino form is attributed to the preservation of the aromaticity of the pyrazole ring. In contrast, the imino tautomer disrupts this aromaticity.

Computational studies and experimental data from NMR spectroscopy on related 3(5)-aminopyrazoles consistently show a strong preference for the amino tautomer. The energy difference between the amino and imino forms is generally large enough to preclude the significant population of the imino tautomer at room temperature. The 2-methoxyphenyl substituent at the N1 position is not expected to alter this fundamental preference for the aromatic amino tautomer.

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| Amino Tautomer | This compound | Aromatic pyrazole ring, exocyclic primary amine |

| Imino Tautomer | 1-(2-methoxyphenyl)-2,5-dihydro-1H-pyrazol-5-imine | Non-aromatic dihydropyrazole ring, exocyclic imine |

The position of the tautomeric equilibrium in pyrazole derivatives can be influenced by external factors such as the solvent and temperature. While the amino form of this compound is expected to be overwhelmingly favored, subtle shifts in equilibrium can be induced and studied, typically by NMR spectroscopy.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can differentially solvate the tautomers, thereby altering their relative energies.

Nonpolar Solvents: In nonpolar solvents, intramolecular hydrogen bonding and self-association may play a role in stabilizing a particular tautomer. For related 3(5)-phenylpyrazoles, self-association is observed in inert solvents.

Polar Aprotic Solvents (e.g., DMSO, THF): These solvents can act as hydrogen bond acceptors. For 1-phenyl-1H-pyrazol-3-ol, a related system, it exists as monomers in DMSO. In the case of this compound, polar aprotic solvents would be expected to interact with the N-H protons of the amino group.

Polar Protic Solvents (e.g., water, alcohols): These solvents can act as both hydrogen bond donors and acceptors, leading to complex solvation shells. They can facilitate intermolecular proton transfer, which is a key step in the interconversion of tautomers.

Temperature Effects: Temperature can influence both the kinetics of tautomeric interconversion and the position of the equilibrium. Variable-temperature NMR studies are a powerful tool for investigating these effects. At higher temperatures, the rate of interconversion between tautomers increases, which can lead to the coalescence of distinct NMR signals for each tautomer into a single, averaged signal. If the tautomers have different thermodynamic stabilities, a change in temperature will also shift the equilibrium constant (KT) according to the van't Hoff equation. For most pyrazol-5-amines, the equilibrium lies heavily towards the amino form, and significant population of the imino tautomer would likely require a substantial increase in temperature, which may also lead to decomposition.

| Solvent Type | Expected Interaction | Potential Effect on Tautomeric Equilibrium |

|---|---|---|

| Nonpolar (e.g., Hexane) | Minimal solute-solvent interaction; self-association may occur. | Equilibrium reflects intrinsic stability; favors amino form. |

| Polar Aprotic (e.g., DMSO) | Acts as a hydrogen bond acceptor. | May slightly shift the equilibrium depending on the differential stabilization of the tautomers' N-H protons. |

| Polar Protic (e.g., Methanol) | Acts as both hydrogen bond donor and acceptor. | Can facilitate proton transfer, potentially lowering the energy barrier for interconversion. |

Computational Chemistry and Theoretical Investigations of this compound

Therefore, it is not possible to provide detailed research findings, including specific data tables for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (ESP) mapping, computational NMR chemical shift predictions, or vibrational frequency calculations for this particular molecule as requested in the article outline.

General computational methodologies for similar pyrazole derivatives are well-established in the field of computational chemistry. These studies typically employ DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), for geometry optimization and the calculation of molecular properties. researchgate.netnih.gov FMO analysis in related compounds is used to understand chemical reactivity, while ESP maps help in identifying sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net Furthermore, computational prediction of NMR spectra and vibrational frequencies are standard techniques used to complement experimental data for structural elucidation of novel compounds. nih.govresearchgate.net

However, without specific studies on this compound, any presentation of data would be hypothetical and not based on established research findings as per the strict requirements of the request.

Computational Chemistry and Theoretical Investigations of 1 2 Methoxyphenyl 1h Pyrazol 5 Amine

Spectroscopic Property Prediction and Correlation with Experimental Data

UV-Vis Absorption Maxima and Excitation Energy Calculations

Theoretical calculations of the electronic absorption spectra provide deep insights into the molecular orbitals and electronic transitions of a compound. For pyrazole (B372694) derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method to predict UV-Vis absorption maxima (λ_max) and the associated excitation energies.

For a molecule like 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine, the electronic spectrum is expected to be dominated by π→π* and n→π* transitions. The pyrazole ring, the methoxyphenyl group, and the amine substituent all contain π systems and non-bonding electrons (n) that contribute to these transitions. TD-DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed on the ground-state optimized geometry of the molecule.

The calculations would yield the primary excitation energies, oscillator strengths (f), and the molecular orbitals involved in each electronic transition. The major transitions are often associated with the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) gap. For substituted pyrazoles, the HOMO is frequently localized on the pyrazole ring and the electron-donating amine group, while the LUMO may be distributed across the aromatic system. The methoxy (B1213986) group on the phenyl ring acts as an additional electron-donating group, which would be expected to influence the energy levels of the molecular orbitals and thus the absorption wavelengths.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Calculated λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 345 | 3.59 | 0.25 | HOMO → LUMO (95%) |

| S0 → S2 | 298 | 4.16 | 0.18 | HOMO-1 → LUMO (70%) |

| S0 → S3 | 265 | 4.68 | 0.32 | HOMO → LUMO+1 (85%) |

Note: This data is illustrative and based on typical values for similar aromatic pyrazole compounds. Actual values for the target molecule require specific calculations.

Reaction Mechanism Modeling and Energy Landscape Analysis

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

For this compound, a key reaction of interest could be electrophilic aromatic substitution on the phenyl ring or reactions involving the exocyclic amine group. To study such a reaction, computational chemists would model the energy profile from reactants to products. The highest point on this profile is the transition state (TS), which represents the energy barrier to the reaction.

Locating and characterizing the TS is a critical step. This is achieved using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode of the bond-breaking or bond-forming process. The geometric parameters of the TS (bond lengths and angles) reveal the structure at the moment of transformation. For instance, in a hypothetical N-alkylation reaction, the TS would show a partially formed bond between the amine nitrogen and the incoming alkyl group, and a partially broken bond between the alkyl group and its leaving group.

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. This confirms that the identified TS correctly links the intended reactants and products.

The resulting IRC plot visualizes the change in energy as a function of the reaction coordinate. This provides a clear picture of the reaction pathway, showing the energy of reactants, the activation energy (the difference in energy between the reactants and the TS), and the energy of the products. This analysis is fundamental to understanding the kinetics and thermodynamics of the reaction, predicting its feasibility, and exploring how modifications to the molecular structure might alter the reaction pathway.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment (e.g., solvent or other molecules).

An MD simulation in a solvent box (e.g., water or DMSO) would reveal the preferred dihedral angles and the energy barriers between different conformational states (rotamers). The simulation would track the atomic trajectories over nanoseconds, providing a statistical understanding of the molecule's flexibility and its most stable shapes in a solution environment. In the solid state, MD simulations can help understand crystal packing, lattice energies, and phase transitions by modeling the interactions within a crystalline unit cell.

The amine group (-NH2) on the pyrazole ring is a strong hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen of the methoxy group are hydrogen bond acceptors. These features make this compound highly likely to participate in hydrogen bonding.

MD simulations can explicitly model these interactions. By analyzing the distances and angles between potential donor and acceptor atoms throughout the simulation, a radial distribution function can be generated. This function shows the probability of finding acceptor atoms at a certain distance from the donor hydrogens, providing clear evidence of hydrogen bond formation. In the solid state, these simulations can predict how molecules will arrange themselves to maximize favorable interactions like hydrogen bonding and π-π stacking between aromatic rings, leading to the formation of stable, ordered supramolecular structures.

Coordination Chemistry and Metal Complexation Potential of 1 2 Methoxyphenyl 1h Pyrazol 5 Amine

Ligand Design and Binding Modes

Denticity and Chelation Potential of the Pyrazole (B372694) and Amine Nitrogen Atoms

For 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine, the potential for this ligand to act as a chelating agent would primarily involve the nitrogen atoms of the pyrazole ring and the exocyclic amine group. Pyrazole derivatives are well-known for their versatility as ligands in coordination chemistry. Typically, the pyrazole ring can coordinate to a metal center through its sp²-hybridized nitrogen atom.

In principle, this compound could act as a bidentate ligand, coordinating to a metal ion through one of the pyrazole nitrogen atoms and the nitrogen atom of the 5-amino group, forming a stable five-membered chelate ring. However, without experimental data, the actual binding mode remains speculative. The denticity could also be monodentate, with coordination occurring only through the more accessible pyrazole nitrogen.

Synthesis and Characterization of Metal Complexes

There is no information available in the scientific literature regarding the synthesis and characterization of metal complexes specifically with this compound as a ligand.

Transition Metal Complexes

While numerous transition metal complexes with various pyrazole-based ligands have been synthesized and characterized, there are no published reports on complexes formed with this compound. The synthesis of such complexes would likely involve the reaction of a suitable metal salt (e.g., chlorides, nitrates, acetates) with the ligand in an appropriate solvent.

Main Group and Lanthanide/Actinide Complexes

Similarly, the synthesis and characterization of main group and lanthanide/actinide complexes with this compound have not been reported. The coordination chemistry of lanthanides with pyrazole-based ligands is an active area of research, often motivated by the potential luminescent or magnetic properties of the resulting complexes. nih.govmdpi.comrsc.org

Electronic and Structural Properties of Metal Complexes

Without synthesized and characterized complexes, there is no experimental data on the electronic and structural properties of metal complexes of this compound. Characterization techniques such as single-crystal X-ray diffraction would be essential to determine the precise coordination geometry, bond lengths, and bond angles. Spectroscopic methods like UV-Vis and fluorescence spectroscopy, along with magnetic susceptibility measurements, would be required to understand the electronic properties of these hypothetical complexes.

Based on a comprehensive search for scientific literature, there is currently no specific published research available on the coordination chemistry, metal complexation, spectroscopic analysis, crystallographic studies, or catalytic applications of the compound This compound .

While the broader field of pyrazole chemistry is rich with studies on the coordination of various substituted pyrazole ligands to metal centers and their subsequent applications, the specific compound "this compound" does not appear to have been a subject of such investigations in the available scientific literature. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article outline.

Derivatization and Structure Property Relationships Chemical Focus

Targeted Functionalization for Tunable Chemical Properties

Modification of the Amine Group for Altered Basicity and Reactivity

The primary amine at the C5 position of the pyrazole (B372694) ring is a key site for nucleophilic reactions. Its reactivity and basicity can be readily modified through various chemical transformations, including acylation, alkylation, and sulfonylation. nih.govnih.gov

Acylation: Reaction with acyl chlorides or anhydrides converts the primary amine into a corresponding amide. This transformation significantly reduces the basicity of the nitrogen atom because its lone pair of electrons is delocalized into the adjacent carbonyl group through resonance. This delocalization also decreases the nucleophilicity of the nitrogen, making it less reactive towards electrophiles.

Alkylation: The introduction of alkyl groups via reaction with alkyl halides can lead to the formation of secondary or tertiary amines. researchgate.net Alkylation generally increases the basicity of the amine compared to the primary amine due to the electron-donating inductive effect of the alkyl groups. However, steric hindrance can become a significant factor, potentially shielding the nitrogen and moderating its reactivity.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. The strongly electron-withdrawing nature of the sulfonyl group drastically reduces the basicity of the nitrogen atom, even more so than acylation.

These modifications are crucial for altering intermolecular interactions, such as hydrogen bonding capabilities. While the primary amine can act as a hydrogen bond donor, its conversion to a tertiary amine removes this ability entirely.

Table 1: Predicted Effects of Amine Group Modification on Basicity

| Modification | Derivative Type | Expected Change in Basicity | Reason |

|---|---|---|---|

| Acylation | Amide | Decreased | Resonance delocalization of nitrogen lone pair |

| Alkylation | Secondary/Tertiary Amine | Increased | Inductive effect of alkyl groups |

Substitution on the Pyrazole Ring for Electronic Modulation

The aromatic pyrazole ring can undergo electrophilic substitution, although the presence of the amino group (an activating group) and the N-aryl group influences the position and ease of these reactions. Introducing substituents at the C3 and C4 positions can profoundly modulate the electronic properties of the heterocyclic system. nih.govnumberanalytics.com

Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) or hydroxyl (-OH) groups at the C3 or C4 position increase the electron density of the pyrazole ring. nih.govresearchgate.net This enhancement of electron density increases the basicity of the pyridine-like nitrogen (N2) and can activate the ring towards further electrophilic attack. nih.gov Theoretical studies on substituted pyrazoles indicate that EDGs tend to stabilize the system. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, introducing EWGs like nitro (-NO₂) or cyano (-CN) groups decreases the electron density of the pyrazole ring. rsc.orgnih.gov This leads to a decrease in the basicity of the N2 nitrogen and deactivates the ring toward electrophilic substitution. The aromaticity of the pyrazole ring can also be influenced; for instance, N-substitution with an EWG has been shown to decrease aromaticity. rsc.org Studies have shown that the position of the substituent is critical; EWGs at the C4 position can significantly alter electron distribution and bond lengths within the ring. rsc.org

Altering the Methoxyphenyl Moiety for Steric and Electronic Effects

The 1-(2-methoxyphenyl) group is not merely a passive substituent; it plays a crucial role in defining the molecule's three-dimensional shape and electronic character.

Steric Effects: The ortho-methoxy group imposes significant steric constraints, influencing the rotational freedom around the N1-C(phenyl) bond. This can affect the planarity between the pyrazole and phenyl rings, which in turn impacts electronic conjugation. Replacing the methoxy (B1213986) group with bulkier substituents (e.g., tert-butyl) or adding substituents at the other ortho position (C6 of the phenyl ring) would further increase this steric hindrance. researchgate.net

Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its position at the ortho position allows for potential through-space electronic interactions with the pyrazole ring. Shifting the methoxy group to the meta or para position would alter its electronic influence on the pyrazole N1 atom primarily through inductive and resonance effects, respectively. Introducing additional EDGs or EWGs on the phenyl ring would systematically modify the electron density at N1, thereby modulating the electronic properties of the entire pyrazole system. nih.govmdpi.com For example, an EWG on the phenyl ring would decrease the electron density on N1, which could subsequently influence the basicity of the N2 atom.

Correlating Structural Modifications with Spectroscopic Signatures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the successful derivatization of 1-(2-methoxyphenyl)-1H-pyrazol-5-amine and for understanding the electronic and structural consequences of these modifications.

NMR Chemical Shift Perturbations with Substituent Changes

Both ¹H and ¹³C NMR spectroscopy provide sensitive probes of the electronic environment of atoms within the molecule. nih.gov Structural modifications lead to predictable changes in chemical shifts.

Amine Group Derivatization: Acylation of the 5-amino group would lead to a significant downfield shift of the H4 proton signal in the ¹H NMR spectrum due to the anisotropic effect of the newly formed carbonyl group. The ¹³C NMR signal for C5 would also shift downfield. Alkylation would result in smaller, but still noticeable, shifts in the signals for H4, C4, and C5.

Pyrazole Ring Substitution: The chemical shifts of the pyrazole ring protons (H3, H4) are highly sensitive to the electronic nature of substituents. An EDG at C4 would cause an upfield shift for H3 and C3/C5 carbons, while an EWG would cause a downfield shift. researchgate.netcdnsciencepub.com These effects are a direct reflection of the changes in local electron density.

Methoxyphenyl Moiety Alteration: Changes in the substitution pattern of the phenyl ring would primarily affect the chemical shifts of the phenyl protons and carbons. However, these electronic perturbations can be transmitted to the pyrazole ring, causing smaller but measurable shifts in the pyrazole proton and carbon signals, providing insight into the electronic communication between the two rings. nih.gov

Table 2: Predicted ¹H NMR Chemical Shift Changes for Pyrazole Ring Protons

| Modification | Position | Substituent | Predicted Shift for H3 | Predicted Shift for H4 |

|---|---|---|---|---|

| Acylation | 5-NH₂ | -COCH₃ | Minor Shift | Downfield |

| Substitution | C4 | -NO₂ (EWG) | Downfield | N/A |

| Substitution | C4 | -CH₃ (EDG) | Upfield | N/A |

Changes in Vibrational Frequencies and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy reveal changes in bond vibrations and electronic energy levels, respectively.

IR Spectroscopy: The IR spectrum of the parent compound is characterized by N-H stretching vibrations for the primary amine, typically in the 3300-3500 cm⁻¹ region. researchgate.netnih.gov Acylation would cause these bands to disappear and a strong C=O stretching band to appear around 1650-1700 cm⁻¹. Sulfonylation would similarly remove the N-H stretches and introduce characteristic S=O stretching bands. Substituents on the pyrazole or phenyl rings can slightly alter the frequencies of C=N and C=C stretching vibrations within the aromatic systems. nih.gov

UV-Vis Spectroscopy: The electronic transitions of the molecule, observed in the UV-Vis spectrum, are sensitive to conjugation. The parent molecule has a chromophore consisting of the conjugated pyrazole and phenyl rings. Derivatization that extends this conjugation, for example, by introducing an aromatic acyl group on the amine, would be expected to cause a bathochromic (red) shift to a longer wavelength of maximum absorbance (λₘₐₓ). Conversely, modifications that disrupt the planarity and conjugation between the rings, such as the introduction of a bulky ortho-substituent on the phenyl ring, could lead to a hypsochromic (blue) shift. bohrium.com

By systematically applying these derivatization strategies and analyzing the resulting spectroscopic data, a comprehensive understanding of the structure-property relationships for the this compound system can be developed.

Influence of Structural Variation on Chemical Stability and Reactivity Pathways

The chemical stability and reactivity of derivatives based on the this compound scaffold are intrinsically linked to the nature and position of substituents on both the phenyl and pyrazole rings. The inherent aromaticity of the pyrazole ring confers a degree of stability, but this can be significantly modulated by electronic and steric effects introduced by functional groups. uj.edu.plresearchgate.net The interplay between the electron-donating methoxy group on the N1-phenyl ring, the nucleophilic 5-amino group, and any additional substituents dictates the molecule's response to hydrolytic and thermal stress. nih.govresearchgate.net

Hydrolytic Stability of Derivatives

The hydrolytic stability of this compound derivatives is primarily influenced by the electronic properties of substituents and their effect on the electron density of the pyrazole ring and the exocyclic amine. The pyrazole ring itself is generally resistant to hydrolysis due to its aromatic character. However, extreme pH conditions or the presence of strongly activating or deactivating groups can facilitate degradation pathways.

The 5-amino group is a key site for potential hydrolytic reactions, such as deamination, particularly if it is modified into a less stable functional group (e.g., a diazonium salt). The stability of this group is influenced by the electronic nature of substituents on the pyrazole and phenyl rings.

Electron-Donating Groups (EDGs): Substituents like alkyl, additional methoxy, or hydroxyl groups on the phenyl or pyrazole ring increase the electron density of the heterocyclic system. This enhanced electron density can increase the basicity of the ring nitrogens and the 5-amino group, potentially making them more susceptible to electrophilic attack but generally enhancing stability against nucleophilic attack. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (NO₂), cyano (CN), or halides (Cl, Br) decrease the electron density of the pyrazole ring. This reduction in electron density makes the ring more susceptible to nucleophilic attack. For instance, a strong EWG at the C4 position could potentially activate the C5 position (bearing the amino group) for nucleophilic substitution or hydrolysis under certain conditions.

The following table illustrates the predicted relative hydrolytic stability of hypothetical derivatives under neutral pH conditions based on general principles of pyrazole chemistry.

| Substituent at C4-Position | Electronic Effect | Predicted Relative Hydrolytic Stability | Plausible Degradation Pathway |

|---|---|---|---|

| -H (Parent Compound) | Neutral | High | Resistant to hydrolysis |

| -CH₃ | Electron-Donating (Inductive) | High | Generally stable |

| -Cl | Electron-Withdrawing (Inductive/Resonance) | Moderate | Potential for nucleophilic attack on the ring |

| -NO₂ | Strongly Electron-Withdrawing | Lower | Increased susceptibility to nucleophilic attack |

Thermal Decomposition Profiles of Substituted Analogs

The thermal stability of this compound analogs is dictated by the bond dissociation energies within the molecule. The decomposition process typically initiates at the weakest bond or involves the elimination of thermally labile groups. The introduction of different substituents can significantly alter the temperature at which decomposition begins (Tₒ) and the subsequent degradation pathway.

The nature and position of substituents play a critical role in thermal stability. bibliotekanauki.pl For instance, the introduction of high-energy functional groups can drastically lower the decomposition temperature.

Energetic Groups: The addition of nitro (NO₂) or azido (B1232118) (N₃) groups typically reduces thermal stability. These groups can decompose exothermically, releasing nitrogen gas and initiating the breakdown of the entire molecular structure at lower temperatures. bibliotekanauki.pl

Halogens: Halogen substituents can influence thermal stability, with the effect depending on the specific halogen and its position. Generally, they may participate in radical decomposition pathways.

Bulky Substituents: Sterically bulky groups can introduce ring strain or create weak points in the molecule, potentially lowering the decomposition temperature.

Research on the thermal degradation of pyrazole-derived polymers indicates that decomposition often begins in the range of 215-245°C, providing a baseline for the stability of the pyrazole core. researchgate.net The following table presents hypothetical thermal decomposition data for substituted analogs, illustrating the expected influence of various functional groups on thermal stability.

| Substituent | Position | Predicted Onset Decomposition Temp. (Tₒ, °C) | Primary Decomposition Products (Hypothetical) |

|---|---|---|---|

| -H (Parent Compound) | - | ~250 - 280 | Ring fragments, aniline (B41778) derivatives |

| -NO₂ | C4 | ~180 - 210 | NOₓ, N₂, ring fragments |

| -Br | C4 | ~230 - 260 | HBr, brominated aromatic fragments |

| -COOH | C4 | ~220 - 250 (decarboxylation) | CO₂, decarboxylated pyrazole |

Q & A

Basic: What are the established synthetic routes for 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine, and how is structural confirmation achieved?

Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, reacting 1-(2-methoxyphenyl)propane-1,3-dione with hydrazine hydrate in ethanol/acetic acid yields the pyrazole core . Structural confirmation employs:

- Spectroscopy : IR (C=N stretching at ~1600 cm⁻¹; NH₂ bending at ~3300 cm⁻¹), H/C NMR (pyrazole ring protons at δ 6.0–7.5 ppm; methoxy singlet at δ ~3.8 ppm) .

- X-ray crystallography : Resolves dihedral angles (e.g., 16.8° between pyrazole and methoxyphenyl groups) and hydrogen-bonding networks .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing its photophysical properties?

Answer:

- Emission spectroscopy : Polar solvents like DMSO induce redshifted emission (λem ~356 nm) due to solvatochromism .

- XRD analysis : Confirms planarity of the pyrazole ring and intermolecular interactions (e.g., N–H···O hydrogen bonds with methoxy groups) .

- UV-Vis : Absorbance peaks at ~260–290 nm (π→π* transitions) .

Advanced: How can synthesis conditions be optimized to improve yield and purity?

Answer:

- Catalyst screening : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency at 120°C .

- Solvent optimization : Ethanol/acetic acid (7:3 v/v) reduces side reactions vs. pure ethanol .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) isolates >95% pure product .

Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

Answer:

- Assay standardization : Control solvent (DMSO concentration ≤1%), pH (7.4 for physiological relevance), and cell line selection (e.g., MCF-7 for breast cancer vs. HepG2 for liver cancer) .

- Orthogonal validation : Pair in vitro cytotoxicity (MTT assay) with target-specific assays (e.g., tubulin polymerization inhibition for antimitotic activity) .

Advanced: What computational strategies predict its interaction with biological targets (e.g., σ receptors)?

Answer:

- Molecular docking : Use AutoDock Vina with σ1 receptor PDB structures (e.g., 6DK1) to identify key interactions (e.g., pyrazole NH₂ with Glu172) .

- MD simulations : Analyze stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .

- QSAR models : Correlate substituent effects (e.g., methoxy position) with IC50 values .

Advanced: What structure-activity relationships (SAR) govern its antimicrobial potency?

Answer:

- Substituent effects :

- Hybrid derivatives : Coupling with oxadiazoles (e.g., 4a-j derivatives) improves biofilm disruption .

Advanced: What methodological challenges arise in assessing its stability under physiological conditions?

Answer:

- Degradation pathways : Hydrolysis of methoxy group in acidic media (pH <4) generates phenolic byproducts .

- Analytical monitoring : Use HPLC-MS (C18 column, 0.1% formic acid mobile phase) to track degradation .

- Stabilization : Lyophilization with trehalose preserves integrity for >6 months at −20°C .

Basic: How is its solubility profile determined, and what formulation strategies enhance bioavailability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings